sodium;butanoate
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Overview
Description
The compound identified as “sodium;butanoate” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction is as follows: [ \text{4 C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ] In this conversion, imidazole serves both as the nucleophile and the base. The side product, imidazolium chloride, and solvent are removed to obtain the crystalline product in approximately 90% yield .
Industrial Production Methods
Industrial production of Carbonyldiimidazole typically follows the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity. The process involves large-scale handling of phosgene, which requires stringent safety measures due to its toxicity.
Chemical Reactions Analysis
Types of Reactions
Carbonyldiimidazole undergoes various types of reactions, including:
Substitution Reactions: It reacts with amines to form amides, carbamates, and ureas.
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.
Common Reagents and Conditions
Amines: Used in the formation of amides, carbamates, and ureas.
Water: Hydrolyzes Carbonyldiimidazole to imidazole and carbon dioxide.
Major Products
Amides: Formed from the reaction with amines.
Imidazole and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Peptide Synthesis: Used for coupling amino acids to form peptide bonds.
Organic Synthesis: Employed in the formation of various organic compounds, including esters and amides.
Biological Research: Used in the modification of proteins and peptides.
Industrial Applications: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides. The mechanism involves the activation of the carboxylic acid group, making it more reactive towards nucleophilic attack by the amine.
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). it offers several advantages:
Milder Reaction Conditions: Carbonyldiimidazole reactions typically occur under milder conditions compared to DCC and DIC.
Less By-Product Formation: It produces fewer by-products, making purification easier.
Higher Yield: Often results in higher yields of the desired product.
List of Similar Compounds
- Dicyclohexylcarbodiimide (DCC)
- N,N’-Diisopropylcarbodiimide (DIC)
Carbonyldiimidazole stands out due to its efficiency and ease of use in various synthetic applications.
Properties
IUPAC Name |
sodium;butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOGIVSZKQAPD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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